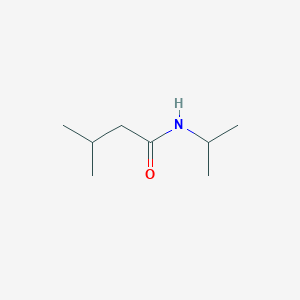
Butanamide, N-isopropyl-3-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-isopropyl-3-methyl: is an organic compound with the molecular formula C8H17NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the nitrogen and carbon atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize Butanamide, N-isopropyl-3-methyl involves the reaction of butanoic acid with isopropylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under an inert atmosphere at room temperature.
Industrial Production Methods: Industrially, this compound can be produced through the catalytic hydrogenation of nitriles or by the reaction of acid chlorides with amines. The reaction conditions often involve elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Butanamide, N-isopropyl-3-methyl can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Hydrolysis: Butanoic acid and isopropylamine.
Oxidation: Butanoic acid.
Reduction: Isopropylamine.
Scientific Research Applications
Chemistry:
Catalysis: Butanamide, N-isopropyl-3-methyl is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Polymer Production: this compound is used as a monomer in the production of specialty polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity. This can lead to various biochemical effects, such as reduced inflammation or pain relief.
Signal Transduction: It may also affect cellular signaling pathways by modulating the activity of key proteins involved in these processes.
Comparison with Similar Compounds
Butanamide, N-methyl-3-methyl: Similar structure but with a methyl group instead of an isopropyl group.
Butanamide, N-ethyl-3-methyl: Similar structure but with an ethyl group instead of an isopropyl group.
Butanamide, N-propyl-3-methyl: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness:
Steric Effects: The presence of the isopropyl group in Butanamide, N-isopropyl-3-methyl introduces steric hindrance, which can affect its reactivity and interaction with other molecules.
Hydrophobicity: The isopropyl group also increases the hydrophobicity of the compound, influencing its solubility and behavior in biological systems.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C8H17NO/c1-6(2)5-8(10)9-7(3)4/h6-7H,5H2,1-4H3,(H,9,10) |
InChI Key |
WQZAOWSOYRJXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(ethylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170527.png)
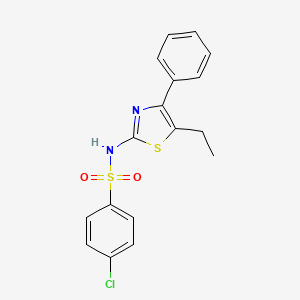
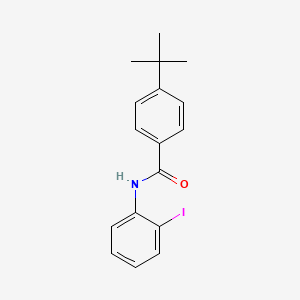
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B11170544.png)
![2-(4-chlorophenoxy)-2-methyl-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11170549.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide](/img/structure/B11170552.png)
![N-(4-ethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11170558.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11170563.png)
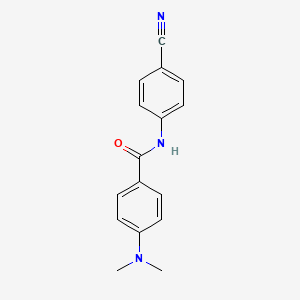
![N-(furan-2-ylmethyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11170580.png)
![2,4-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170590.png)
![4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11170600.png)
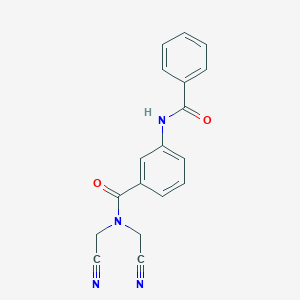
![1-(4-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11170630.png)
